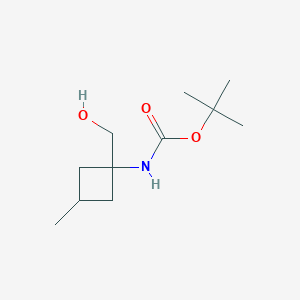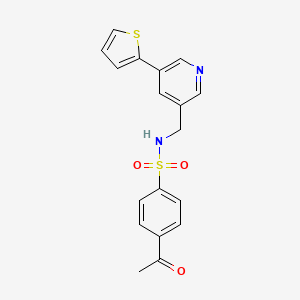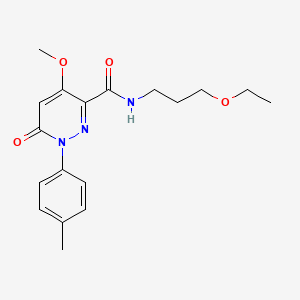
tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate: is an organic compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to a cyclobutyl ring, which is further substituted with a hydroxymethyl and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate typically begins with commercially available starting materials such as tert-butyl carbamate and 1-(hydroxymethyl)-3-methylcyclobutane.
Reaction Conditions: The reaction involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Studied for its potential role in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through the formation of stable carbamate linkages with amine groups in target molecules.
- The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
- Targets include enzymes and proteins with accessible amine groups.
- Pathways involve the formation of covalent bonds with target molecules, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the cyclobutyl ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar but with a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate: Similar but with a cyclohexyl ring.
Uniqueness:
- The presence of the cyclobutyl ring in tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate imparts unique steric and electronic properties, making it distinct from other carbamate derivatives.
- The combination of the hydroxymethyl and methyl groups on the cyclobutyl ring further enhances its reactivity and potential applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-methylcyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLMPPXJUOESHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2765621.png)
![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)
![methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2765624.png)
![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2765626.png)

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)

![2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)
![4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2765635.png)

![4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2765639.png)
